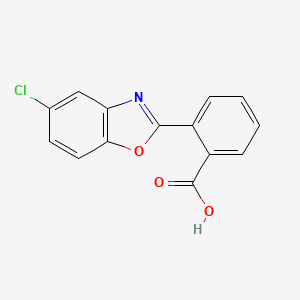
2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of benzoxazole derivatives involves a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass . Benzoxazole is a bicyclic planar molecule .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways . The reaction was performed with ethyl ester substituted benzoic acid, substituted benzoyl chloride, and POCl3 in 1,4-dioxane at 90 C for 15 h .Aplicaciones Científicas De Investigación
Structural Analysis and Coordination Compounds
2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid has been studied for its structural properties and ability to form coordination compounds. Téllez et al. (2013) synthesized a compound containing this molecule and investigated its stable structures and crystal formations. They also discussed the synthesis and structural study of coordination compounds with cobalt and nickel, highlighting the molecule's potential in creating novel compounds (Téllez et al., 2013).
Antimicrobial and Anticancer Applications
Fathima et al. (2022) explored the design, synthesis, and biological evaluation of novel derivatives of this compound as anticancer agents. Their study included antimicrobial, antifungal, antioxidant, and anticancer activities, demonstrating the compound's multifaceted potential in pharmacology (Fathima et al., 2022).
Balaswamy et al. (2012) also synthesized derivatives of 2-substituted benzoxazole and evaluated their antimicrobial activity. This research further supports the antimicrobial potential of compounds derived from this compound (Balaswamy et al., 2012).
Photophysical and Electrochemical Applications
Research by Phatangare et al. (2013) delved into the synthesis of novel fluorescent derivatives of this compound, analyzing their photophysical properties and antimicrobial activity. This indicates the compound's utility in the development of new fluorescent materials with potential biomedical applications (Phatangare et al., 2013).
Zhao et al. (2015) studied the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives in nonaqueous media. Their findings are significant for understanding the electrochemical properties of these compounds and their potential application in electronic and photonic devices (Zhao et al., 2015).
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives have been found to display antifungal activity, similar to the standard drug voriconazole against aspergillus niger . This suggests that the compound may interact with its targets to inhibit the growth of certain fungi.
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways . The synthesis of benzoxazole derivatives involves a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives .
Result of Action
Benzoxazole derivatives have been found to display antimicrobial activity with minimum inhibitory concentration (mic) values comparable to ofloxacin and fluconazole . This suggests that the compound may have a similar effect at the molecular and cellular level.
Action Environment
The synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts . This suggests that the compound’s action, efficacy, and stability may be influenced by the reaction conditions and catalysts used in its synthesis.
Direcciones Futuras
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future direction could be to explore more synthetic methodologies for benzoxazole derivatives and their potential applications in medicinal, pharmaceutical, and industrial areas.
Propiedades
IUPAC Name |
2-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)16-13(19-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHIRACFGHCDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

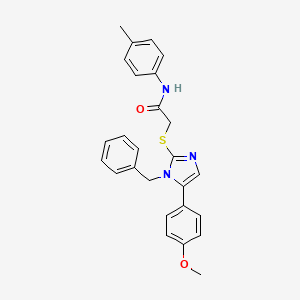
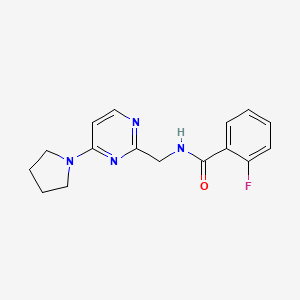
![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)
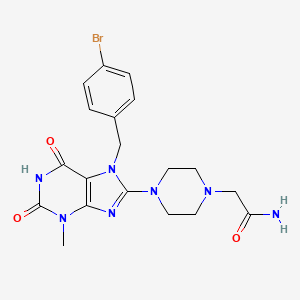
![4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2477017.png)
![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)
![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)
![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)
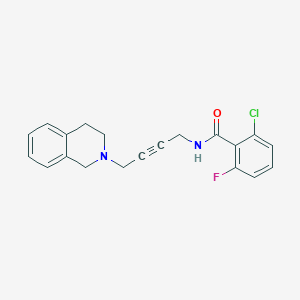
![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)
![8-chloro-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2477029.png)
